![molecular formula C18H15N3O2 B2382846 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 872866-76-7](/img/structure/B2382846.png)
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of pyrazoline . Pyrazolines are a class of organic compounds that contain a five-membered ring with two nitrogen atoms at different positions .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . Another synthesis method involved the use of sodium impregnated on activated chicken eggshells (Na-ACE) as an eco-friendly and green catalyst .Molecular Structure Analysis
The molecular structure of this compound is likely complex, as it involves a pyrazoline ring fused with other structures .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse. For instance, it has been mentioned that dihydropyrano[2,3-c]pyrazoles were synthesized via a four-component reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Bobrovskaya et al. (2017) focused on synthesizing derivatives of dihydropyrrolo[3,4-c]pyrazol-6(2H)-ones, including compounds structurally similar to 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. They evaluated the analgesic, anti-inflammatory activity, and acute toxicity of these synthesized compounds. This research highlights the potential biological activities of such compounds (Bobrovskaya, Gein, Seliverstov, Chashchina, & Dmitriev, 2017).
Efficient Synthesis Techniques
Vydzhak et al. (2021) presented a practical synthetic procedure for producing a library of diversified 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This method demonstrates compatibility with a wide range of substituents and offers a pathway for the practical synthesis of these compounds under mild conditions (Vydzhak, Panchishin, Kachaeva, Pilyo, Moskvina, Shablykina, Kozytskiy, & Brovarets, 2021).
Tautomerism and Structural Analysis
Cornago et al. (2009) investigated the annular tautomerism in NH-pyrazoles, a category that includes compounds similar to 3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Their study used X-ray crystallography and NMR spectroscopy to analyze the tautomerism in both the solid state and solution, contributing to the understanding of the structural dynamics of these compounds (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Bioactivity of Pyrrolopyrazole Derivatives
Wang et al. (2015) synthesized a series of novel dihydropyrrolo[3,4-c]pyrazol-4-(1H)one derivatives, structurally related to the compound . They evaluated these compounds for inhibitory activity against various plant pathogenic fungi, showcasing the potential bioactivity of this class of compounds (Wang, Chen, Zhang, Zhao, & Yang, 2015).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis methods, pharmacological activities, and potential applications . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-21-17(11-7-3-2-4-8-11)14-15(19-20-16(14)18(21)23)12-9-5-6-10-13(12)22/h2-10,17,22H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBKNSKTBPFNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyphenyl)-5-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

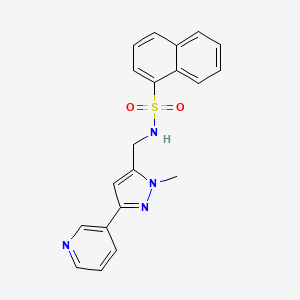
![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)
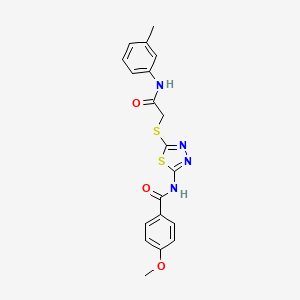
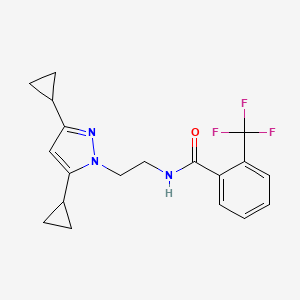
![4-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2382770.png)

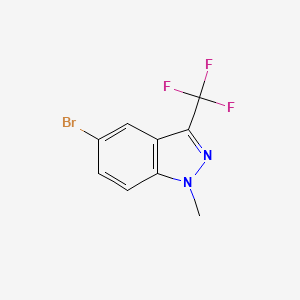



![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)
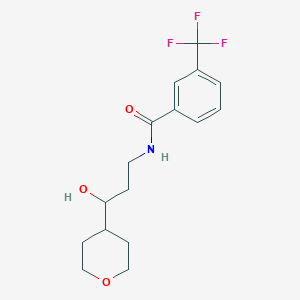
![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![1-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B2382786.png)